molecular formula C6H6N2 B3048882 1H-Pyrrole-3-acetonitrile CAS No. 184921-46-8

1H-Pyrrole-3-acetonitrile

Cat. No.: B3048882
CAS No.: 184921-46-8
M. Wt: 106.13 g/mol
InChI Key: OMLJCGFPGZAJQB-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-acetonitrile is a chemical compound with the molecular formula C6H6N2 . It is used for research purposes.


Synthesis Analysis

The synthesis of this compound and its derivatives has been described in several studies. One approach involves a one-pot multicomponent reaction . Another method involves the use of trifluoroacetic acid as the additive and acetonitrile as the solvent, providing a library of 1H-pyrrol-3(2H)-ones in moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrrole ring, which is a five-membered aromatic heterocycle . The compound contains an acetonitrile group attached to the 3-position of the pyrrole ring .


Chemical Reactions Analysis

Pyrrole and its derivatives, including this compound, are known to participate in various chemical reactions. For instance, the combination of different pharmacophores in a pyrrole ring system can lead to the formation of more active compounds .

Scientific Research Applications

Anion and Cation Receptors

1H-Pyrrole-3-acetonitrile and its derivatives are used as receptors in the detection and binding of anions and cations. For instance, ferrocene-substituted calix[4]pyrrole has been shown to bind fluoride, chloride, and dihydrogen phosphate anions in a solvent mixture involving acetonitrile (Gale et al., 2001). Similarly, pyridine-substituted calix[4]pyrrole has been synthesized to bind with metal cations like Cd(II), Pb(II), and Hg(II) in acetonitrile (Abbas & Chaaban, 2012).

Sulfonation and Synthesis of Derivatives

This compound derivatives are involved in the sulfonation process. The sulfonation of various 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile has been developed, providing a method for direct synthesis of corresponding sulfonyl chlorides and sulfonamide derivatives (Janosik et al., 2006).

Electrochemical Studies

Electrochemical studies of this compound derivatives, such as 2,4-dimethyl-3-ethylpyrrole in acetonitrile, have contributed to understanding the oxidative oligomerization and polymerization of alkylpyrroles (Hansen et al., 2005). These studies are significant in addressing unresolved problems in the field of polymer science.

Catalytic and Electropolymerization Applications

This compound derivatives have been utilized in various catalytic and electropolymerization processes. For instance, Mn(OAc)3-mediated cyclizations using pyrroles have been effective in synthesizing certain tetracyclic cores, demonstrating the versatility of these compounds (Magolan & Kerr, 2006).

Material Science and Polymerization

In material science, this compound derivatives are used for the synthesis and characterization of polymers. For example, electropolymerized films of N-substituted polypyrrole derivatives on nickel have been studied for their chemical composition and polymer topography (Lallemand et al., 2007).

Synthesis of Novel Compounds

There is ongoing research in synthesizing new compounds using this compound. A recent study involves the synthesis of 3-cyanoacetamide pyrrole and 3-acetonitrile pyrrole derivatives through a multicomponent reaction, highlighting the versatility of this compound in creating novel heterocyclic derivatives (Bayat et al., 2017).

Fluorescence and Cluster Studies

Studies on the fluorescence of clusters of 4-(1H-pyrrol-1-yl)benzonitrile with acetonitrile have provided insights into the dual emission properties of these compounds, which is significant for understanding their photophysical behavior (Belau et al., 2004).

Anti-inflammatory Applications

Additionally, there is research on the anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives, indicating the potential medicinal applications of these compounds (Dholakia, 2023).

Future Directions

The future directions in the research of 1H-Pyrrole-3-acetonitrile and its derivatives could involve the exploration of their potential biological activities and the development of more efficient synthesis methods .

Properties

IUPAC Name

2-(1H-pyrrol-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c7-3-1-6-2-4-8-5-6/h2,4-5,8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLJCGFPGZAJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630937
Record name (1H-Pyrrol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184921-46-8
Record name (1H-Pyrrol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrrol-3-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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